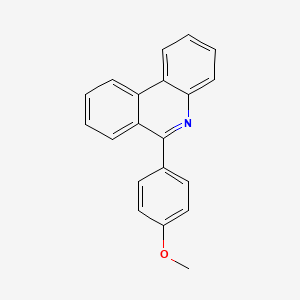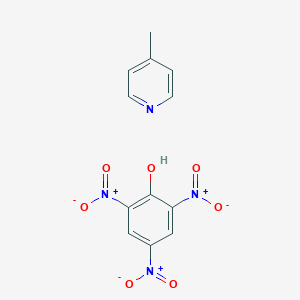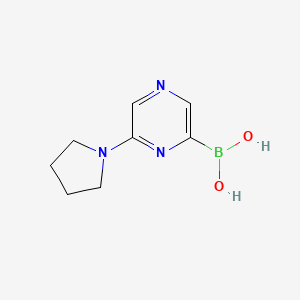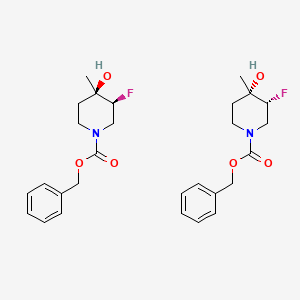![molecular formula C23H18ClN5O4 B14115950 methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a purinyl group
準備方法
The synthesis of methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multiple steps. The synthetic route typically starts with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the chlorophenyl and methyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals.
作用機序
The mechanism of action of methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling.
類似化合物との比較
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-chlorophenyl)acetate: This compound has a simpler structure and different chemical properties.
Methyl 2-(4-chlorophenyl)acetate: This compound has a similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
Methyl 2-(2-bromophenyl)acetate:
The uniqueness of this compound lies in its complex structure and the specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H18ClN5O4 |
|---|---|
分子量 |
463.9 g/mol |
IUPAC名 |
methyl 2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C23H18ClN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-8-4-3-5-9-14)29(22(27)25-20)16-11-7-6-10-15(16)24/h3-12H,13H2,1-2H3 |
InChIキー |
VFZBOQODNBWMIE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
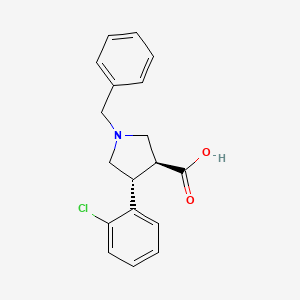
![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)
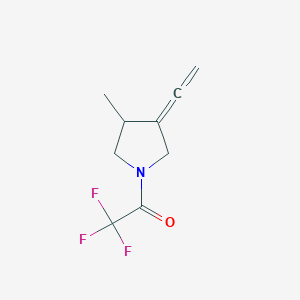
![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)


